

Application Notes and Protocols for HSP90-IN-22 In Vitro Kinase Assay

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Compound of Interest

Compound Name: HSP90-IN-22

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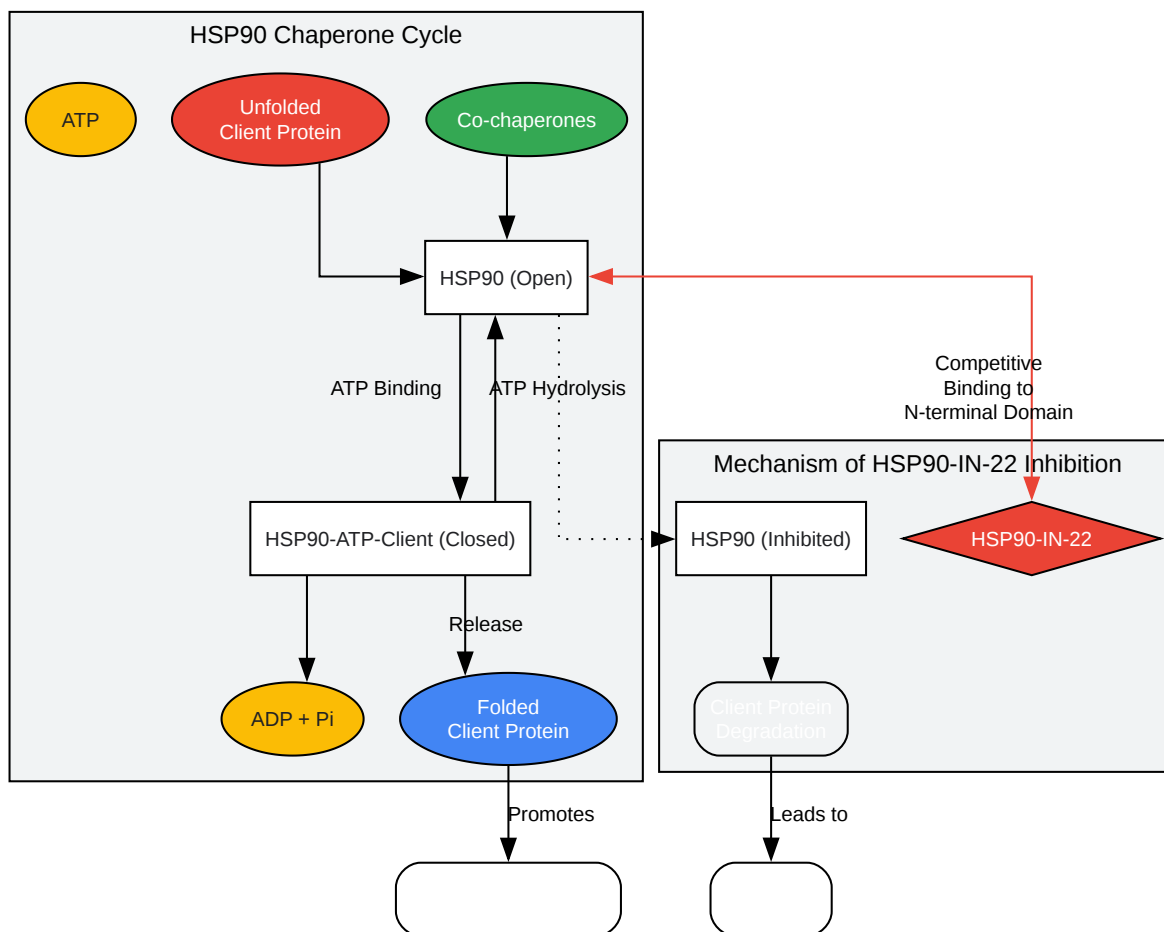
Introduction to HSP90

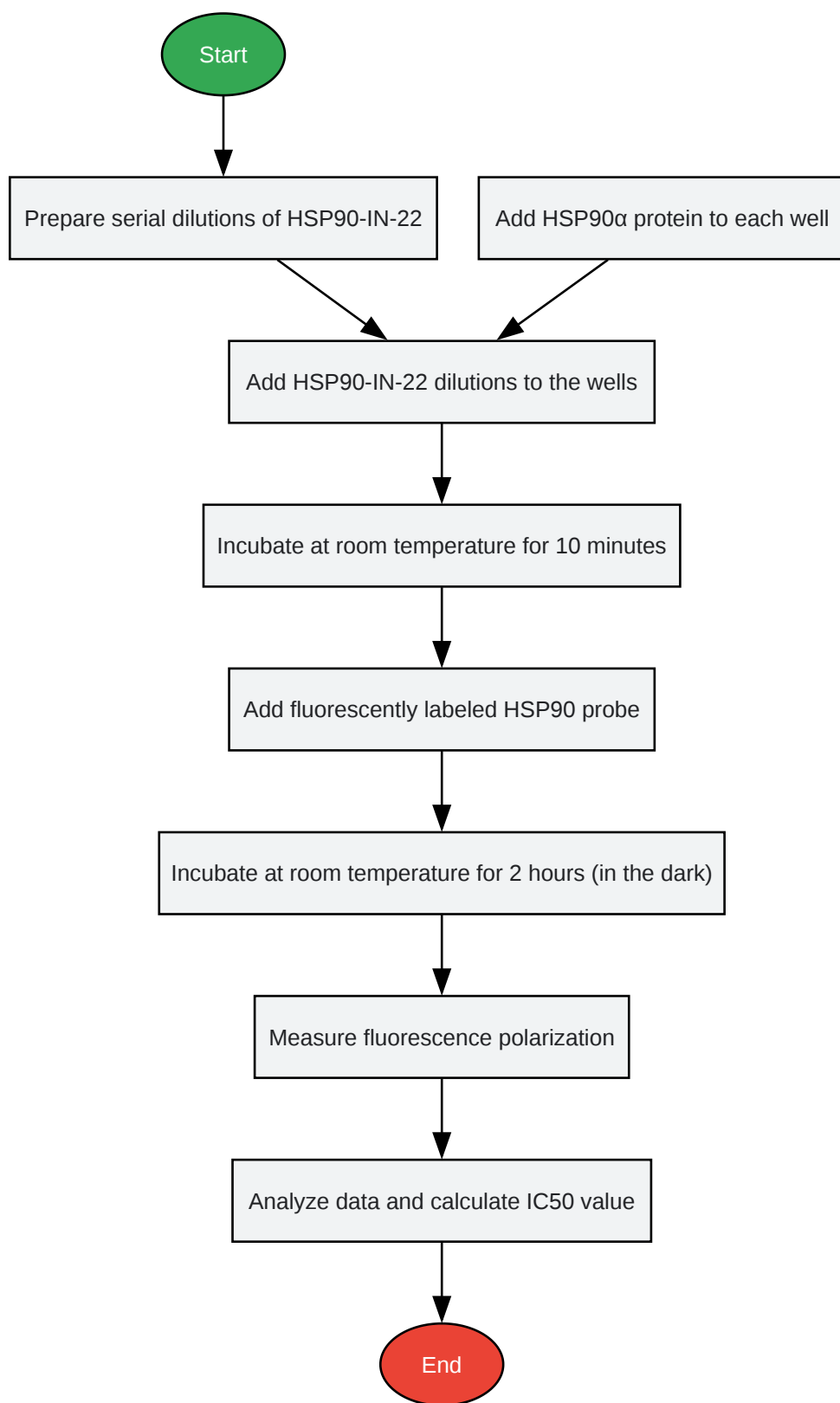
Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone that is essential for maintaining cellular homeostasis by ensuring the proper folding, stability, and function of a diverse array of client proteins.[1][2][3] In normal cells, HSP90 constitutes 1-2% of the total cellular protein.[3][4] However, in cancer cells, its expression is often upregulated, and it plays a critical role in stabilizing numerous oncoproteins, including various kinases, transcription factors, and steroid hormone receptors, making it a compelling target for cancer therapy.[4][5][6] The chaperone activity of HSP90 is intrinsically linked to its ability to bind and hydrolyze ATP.[2][5] Inhibition of HSP90's ATPase activity disrupts the chaperone cycle, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins, which can, in turn, induce cell cycle arrest and apoptosis in cancer cells.[7][8]

HSP90 Signaling Pathway and Mechanism of Inhibition by HSP90-IN-22

The HSP90 chaperone cycle is a dynamic process involving a series of conformational changes driven by ATP binding and hydrolysis, and is regulated by interactions with various co-chaperones.[7] HSP90 exists as a dimer, and each monomer consists of an N-terminal domain (NTD) which contains the ATP-binding pocket, a middle domain (MD) crucial for client protein binding, and a C-terminal domain (CTD) responsible for dimerization.[1][4]

HSP90 inhibitors, such as **HSP90-IN-22**, typically function by competitively binding to the ATP-binding pocket located in the N-terminal domain of HSP90.[3][7] This competitive inhibition prevents ATP from binding and subsequent hydrolysis, which is a critical step for the chaperone's function.[2][5] The stalled chaperone cycle leads to the misfolding and degradation of HSP90 client proteins, many of which are key drivers of oncogenic signaling pathways.[8]





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